molecular formula C8H10N2O2S B1178730 ethyl 2-[(E)-aminomethylideneamino]thiophene-3-carboxylate CAS No. 138055-87-5

ethyl 2-[(E)-aminomethylideneamino]thiophene-3-carboxylate

Cat. No.: B1178730
CAS No.: 138055-87-5
InChI Key:
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Description

Ethyl 2-[(E)-aminomethylideneamino]thiophene-3-carboxylate is a thiophene-based compound . Thiophene is a privileged heterocycle that contains a five-membered ring made up of one sulfur as a heteroatom . Thiophene and its derivatives are essential heterocyclic compounds and show a variety of properties and applications .


Synthesis Analysis

The synthesis of this compound involves the use of desaminated aminothiophenes as precursors for thiophene derivatives with an annelated pyridinone cycle . 2-aminothiophenes obtained by Gewald’s reaction were used as starting reagents in this study . Through subsequent diazotization and desamination reactions, 2-amino-thiophenes were converted into compounds .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include Gewald’s reaction, diazotization, and desamination . These reactions convert 2-amino-thiophenes into the desired compounds .

Future Directions

Thiophene-based analogs have been fascinated by a growing number of scientists as a potential class of biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects . This suggests that the research and development of thiophene-based compounds like ethyl 2-[(E)-aminomethylideneamino]thiophene-3-carboxylate will continue to be a significant area of interest in the future.

Properties

IUPAC Name

ethyl 2-[(E)-aminomethylideneamino]thiophene-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O2S/c1-2-12-8(11)6-3-4-13-7(6)10-5-9/h3-5H,2H2,1H3,(H2,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKIBKPMMLJDTJI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC=C1)N=CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)C1=C(SC=C1)/N=C/N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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